![molecular formula C13H15NOS B2843653 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methylthiophen-2-yl)methanone CAS No. 1705323-51-8](/img/structure/B2843653.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methylthiophen-2-yl)methanone, commonly known as AT-121, is a novel compound that has gained attention for its potential use as a painkiller. It was developed by researchers at the University of California, San Francisco, and is currently being studied for its potential to treat pain without the negative side effects of traditional opioids.
Detailed Synthesis Method
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methylthiophen-2-yl)methanone involves the synthesis of the bicyclic ring system followed by the addition of the 4-methylthiophen-2-yl group to the enone moiety.", "Starting Materials": [ "Cyclohexanone", "Ammonium acetate", "Methyl thiophene-2-carboxylate", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Benzaldehyde", "Sodium methoxide", "Bromine", "Sodium carbonate", "Methanol", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Magnesium sulfate", "Sodium bicarbonate", "Methanesulfonic acid", "Sodium nitrite", "Copper(I) iodide", "Sodium cyanoborohydride", "Sodium hydroxide", "Chloroform", "Sodium sulfate", "Methanol", "Sodium methoxide", "4-Methylthiophen-2-ylboronic acid", "Palladium(II) acetate", "Triphenylphosphine", "1,8-Diazabicyclo[5.4.0]undec-7-ene", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Magnesium sulfate", "Sodium bicarbonate", "Methanesulfonic acid", "Sodium nitrite", "Sodium thiosulfate", "Sodium carbonate", "Sodium hydroxide", "Methanol", "4-Methylthiophen-2-ylmagnesium bromide", "Methanesulfonyl chloride", "Triethylamine", "Sodium hydroxide", "Methanol", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Magnesium sulfate", "Sodium bicarbonate", "Methanesulfonic acid", "Sodium nitrite", "Copper(I) iodide", "Sodium cyanoborohydride", "Sodium hydroxide", "Chloroform", "Sodium sulfate", "Methanol", "Sodium methoxide", "4-Methylthiophen-2-ylmethylamine", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Magnesium sulfate", "Sodium bicarbonate", "Methanesulfonic acid", "Sodium nitrite", "Copper(I) iodide", "Sodium cyanoborohydride", "Sodium hydroxide", "Chloroform", "Sodium sulfate", "Methanol", "Sodium methoxide", "Methanol", "Sodium hydroxide", "Methanol", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Magnesium sulfate", "Sodium bicarbonate", "Methanesulfonic acid", "Sodium nitrite", "Copper(I) iodide", "Sodium cyanoborohydride", "Sodium hydroxide", "Chloroform", "Sodium sulfate", "Methanol", "Sodium methoxide", "Methanol", "Sodium hydroxide", "Methanol", "4-Methylthiophen-2-ylmethylamine", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Magnesium sulfate", "Sodium bicarbonate", "Methanesulfonic acid", "Sodium nitrite", "Sodium thiosulfate", "Sodium carbonate", "Sodium hydroxide", "Methanol", "4-Methylthiophen-2-ylmagnesium bromide", "Sodium hydroxide", "Methanol", "Methanesulfonyl chloride", "Triethylamine", "Sodium hydroxide", "Methanol", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Magnesium sulfate", "Sodium bicarbonate", "Methanesulfonic acid", "Sodium nitrite", "Copper(I) iodide", "Sodium cyanoborohydride", "Sodium hydroxide", "Chloroform", "Sodium sulfate", "Methanol", "Sodium methoxide", "Methanol", "Sodium hydroxide", "Methanol", "4-Methylthiophen-2-ylmethylamine", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Magnesium sulfate", "Sodium bicarbonate", "Methanesulfonic acid", "Sodium nitrite", "Sodium thiosulfate", "Sodium carbonate", "Sodium hydroxide", "Methanol", "4-Methylthiophen-2-ylmagnesium bromide", "Sodium hydroxide", "Methanol", "Methanesulfonyl chloride", "Triethylamine", "Sodium hydroxide", "Methanol", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Magnesium sulfate", "Sodium bicarbonate", "Methanesulfonic acid", "Sodium nitrite", "Copper(I) iodide", "Sodium cyanoborohydride", "Sodium hydroxide", "Chloroform", "Sodium sulfate", "Methanol", "Sodium methoxide", "Methanol", "Sodium hydroxide", "Methanol", "4-Methylthiophen-2-ylmethylamine", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Magnesium sulfate", "Sodium bicarbonate", "Methanesulfonic acid", "Sodium nitrite", "Sodium thiosulfate", "Sodium carbonate", "Sodium hydroxide", "Methanol", "4-Methylthiophen-2-ylmagnesium bromide", "Sodium hydroxide", "Methanol", "Methanesulfonyl chloride", "Triethylamine", "Sodium hydroxide", "Methanol", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Magnesium sulfate", "Sodium bicarbonate", "Methanesulfonic acid", "Sodium nitrite", "Copper(I) iodide", "Sodium cyanoborohydride", "Sodium hydroxide", "Chloroform", "Sodium
Mechanism Of Action
AT-121 works by targeting both the mu opioid receptor and the nociceptin/orphanin FQ peptide receptor. By targeting both of these receptors, AT-121 is able to provide pain relief without the negative side effects associated with traditional opioids.
Biochemical And Physiological Effects
Studies have shown that AT-121 is able to provide pain relief in animal models without causing respiratory depression or addiction. It has also been shown to have a longer duration of action compared to traditional opioids.
Advantages And Limitations For Lab Experiments
One advantage of using AT-121 in lab experiments is that it has a lower risk of addiction and respiratory depression compared to traditional opioids. However, one limitation is that it is still a relatively new compound, and more research is needed to fully understand its potential uses and limitations.
Future Directions
There are several potential future directions for research on AT-121. One area of interest is its potential use in treating chronic pain. Another area of interest is its potential use in treating opioid addiction, as it has been shown to have a lower risk of addiction compared to traditional opioids. Additionally, more research is needed to fully understand the safety and efficacy of AT-121 in humans.
Scientific Research Applications
AT-121 has been shown to be effective in animal models of pain, and it has also been shown to have a lower risk of addiction and respiratory depression compared to traditional opioids. This has led to increased interest in its potential use as a painkiller in humans.
properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-9-7-12(16-8-9)13(15)14-10-3-2-4-11(14)6-5-10/h2-3,7-8,10-11H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJCWAJTHJKNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methylthiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

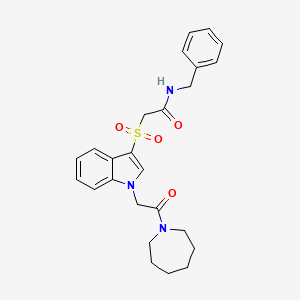
![1-[1-(5-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2843573.png)

![2-(3-Cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-[2-[[2-(3-cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2843576.png)
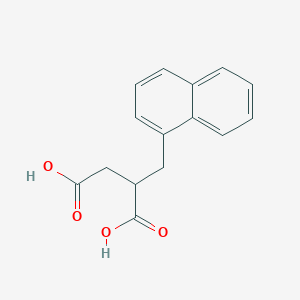
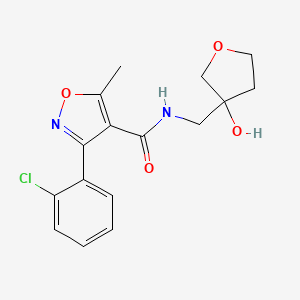
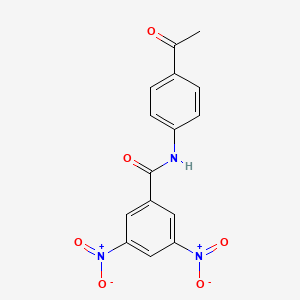
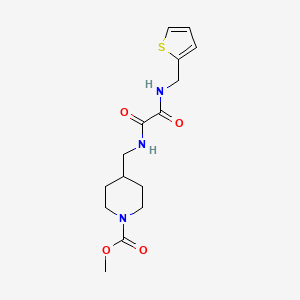
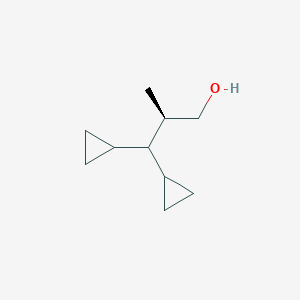
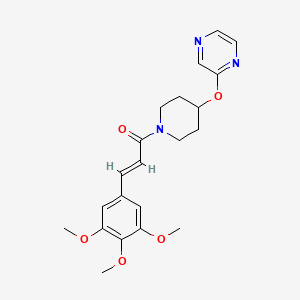
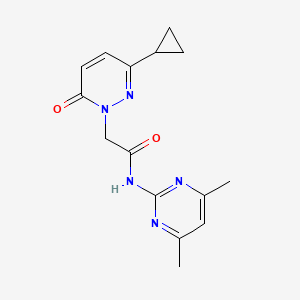
![Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2843588.png)
![3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one](/img/structure/B2843590.png)
![methyl 6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2843593.png)